molecular formula C15H16N4O2 B2586814 2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide CAS No. 2034392-77-1

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide

Cat. No.: B2586814
CAS No.: 2034392-77-1
M. Wt: 284.319
InChI Key: YQCMJAVQRVGDMJ-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring and an isonicotinamide moiety, which are known for their significant roles in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via an etherification reaction, where a cyclopentanol derivative reacts with a suitable leaving group.

    Formation of the Isonicotinamide Moiety: The isonicotinamide moiety can be synthesized through the reaction of isonicotinic acid with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide can be compared with other similar compounds, such as:

    2-(cyclopentyloxy)-N-(pyrimidin-2-yl)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.

    2-(cyclopentyloxy)-N-(pyrimidin-2-yl)thiourea: Similar structure but with a thiourea moiety instead of isonicotinamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-cyclopentyloxy-N-pyrimidin-2-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(19-15-17-7-3-8-18-15)11-6-9-16-13(10-11)21-12-4-1-2-5-12/h3,6-10,12H,1-2,4-5H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCMJAVQRVGDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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